molecular formula C11H6BrCl2NO3S2 B1682931 Tasisulam CAS No. 519055-62-0

Tasisulam

Cat. No.: B1682931
CAS No.: 519055-62-0
M. Wt: 415.1 g/mol
InChI Key: WWONFUQGBVOKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tasisulam, also known as LY573636-sodium, is a small molecule antitumor agent . It primarily targets cells in the G2-M phase of the cell cycle . It also targets vascular endothelial growth factor (VEGF), epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .

Mode of Action

This compound interacts with its targets by inducing apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . This compound also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .

Biochemical Pathways

This compound affects the intrinsic pathway of apoptosis, leading to cytochrome c release and caspase-dependent cell death . It also influences the cell cycle by increasing the proportion of cells in the G2-M phase . Furthermore, it blocks the formation of endothelial cell cords induced by VEGF, epidermal growth factor, and fibroblast growth factor .

Pharmacokinetics

The pharmacokinetics of this compound involve a long terminal half-life, likely due to its high-affinity albumin binding . The dosing regimen of this compound was revised using a lean body weight-based algorithm targeting a specific Cmax . A loading/chronic dose paradigm was then implemented .

Result of Action

The molecular and cellular effects of this compound’s action involve inducing apoptosis in cancer cells and blocking the formation of endothelial cell cords . It also causes reversible, non G2-M-dependent growth arrest in primary endothelial cells . In vivo, this compound induces vascular normalization .

Biochemical Analysis

Biochemical Properties

Tasisulam interacts with various biomolecules, leading to biochemical reactions that result in apoptosis via the intrinsic pathway . This results in cytochrome c release and caspase-dependent cell death .

Cellular Effects

This compound influences cell function by increasing the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting mitotic progression and inducing vascular normalization . It does not block acute growth factor receptor signaling or induce apoptosis in primary endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. It has been observed to cause reversible, non G2-M-dependent growth arrest in primary endothelial cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it has been observed to cause dose-limiting toxicity .

Metabolic Pathways

It is known that this compound has a long terminal half-life, likely because of its high-affinity albumin binding .

Transport and Distribution

Its high-affinity albumin binding suggests that it may be transported and distributed via albumin .

Subcellular Localization

Given its role in inducing apoptosis and blocking growth factor-induced endothelial cell cord formation, it is likely that this compound localizes to areas of the cell involved in these processes .

Biological Activity

Tasisulam sodium (LY573636) is a novel anticancer agent with a complex mechanism of action, primarily known for its activity against various tumor types, including melanoma, soft tissue sarcoma, and ovarian cancer. This article explores the biological activity of this compound, including its mechanisms of action, clinical trial results, and pharmacokinetics.

This compound exhibits a dual mechanism of action that encompasses both cytotoxic and antiangiogenic effects:

  • Induction of Apoptosis : this compound triggers apoptosis through the intrinsic pathway. It leads to the release of cytochrome c from mitochondria, activating caspase-dependent cell death. This process is associated with cell cycle arrest at the G2/M phase, leading to increased caspase-3 activity and subsequent cell death .
  • Antiangiogenic Activity : The compound inhibits endothelial cell cord formation induced by growth factors such as VEGF, EGF, and FGF. Unlike traditional angiogenesis inhibitors, this compound does not block acute growth factor receptor signaling but instead promotes vascular normalization by stabilizing existing blood vessels and reducing hypoxia in tumor environments .

Preclinical Studies

Preclinical investigations have shown that this compound is highly effective in various cancer models:

  • In Vitro Studies : this compound has demonstrated significant cytotoxicity across multiple cancer cell lines, inducing apoptosis without primarily increasing reactive oxygen species (ROS) levels. Its antiangiogenic properties were confirmed through assays measuring endothelial cell behavior in vitro .
  • In Vivo Studies : Animal models revealed that this compound effectively inhibits tumor growth and neovascularization. In xenograft models, it was found to be as effective as sunitinib in reducing neovascularization in a Matrigel plug assay .

Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety:

Phase I Trial

A Phase I study assessed the safety profile of this compound in patients with advanced solid tumors. It established a recommended dose based on pharmacokinetic parameters and identified thrombocytopenia as a significant adverse effect .

Phase II Study

In a Phase II trial focusing on metastatic melanoma, this compound showed an objective response rate (ORR) of 11.8%, with a median progression-free survival (PFS) of 2.6 months and overall survival (OS) of 9.6 months . The predominant grade 3/4 toxicity was thrombocytopenia (20.6% of patients), highlighting the need for careful monitoring during treatment.

Phase III Trial

A randomized Phase III trial compared this compound to paclitaxel as a second-line treatment for metastatic melanoma. Although initially promising, the trial was halted due to safety concerns related to hematologic toxicities observed in the this compound arm . The response rates were comparable but did not indicate superiority over paclitaxel .

Pharmacokinetics

This compound is characterized by high protein binding (>99%) and a relatively long half-life (approximately 10 hours in rats and 20 hours in dogs). Its pharmacokinetic profile suggests that accumulation may occur in certain patient populations due to low clearance rates .

Summary Table of Clinical Findings

Study TypeObjectiveResponse RateMedian PFSMedian OSNotable Toxicities
Phase ISafety & DosageN/AN/AN/AThrombocytopenia
Phase IIEfficacy in Melanoma11.8%2.6 months9.6 monthsThrombocytopenia (20.6%)
Phase IIICompare with Paclitaxel3% vs 4.8%1.94 vs 2.14 months6.77 vs 9.36 monthsHigh hematologic toxicity

Properties

IUPAC Name

N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWONFUQGBVOKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199869
Record name Tasisulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519055-62-0
Record name Tasisulam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasisulam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasisulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASISULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasisulam
Reactant of Route 2
Reactant of Route 2
Tasisulam
Reactant of Route 3
Reactant of Route 3
Tasisulam
Reactant of Route 4
Reactant of Route 4
Tasisulam
Reactant of Route 5
Tasisulam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.